molecular formula C18H26O4 B15354599 Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost

Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost

Cat. No.: B15354599
M. Wt: 306.4 g/mol
InChI Key: ONAAIUGJUDZNFI-TWUYJFSISA-N
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Description

Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost is a chemical compound that is recognized as an impurity of bimatoprost. Bimatoprost is a prostaglandin analog used topically, often in the form of eye drops, to control the progression of glaucoma and manage ocular hypertension. This compound has garnered attention due to its potential implications in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost typically involves complex organic reactions. The starting materials may include various organic compounds that undergo multiple steps of reactions, including oxidation, reduction, and substitution reactions. The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under stringent conditions. The process involves the use of advanced chemical engineering techniques to optimize the reaction parameters and ensure consistent quality. The compound is then purified using various methods, such as crystallization or chromatography, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and purification.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are subsequently separated and purified to obtain the final compound.

Scientific Research Applications

Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost has several scientific research applications across different fields:

  • Chemistry: It is used as a reference compound in the study of organic synthesis and reaction mechanisms.

  • Biology: The compound is investigated for its biological activity and potential therapeutic applications.

  • Medicine: It is studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.

  • Industry: The compound is utilized in the development of analytical methods and quality control processes in the pharmaceutical industry.

Mechanism of Action

Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost is compared with other similar compounds, such as bimatoprost and its related analogs. The uniqueness of this compound lies in its specific structural features and potential impact on the biological activity of bimatoprost. Other similar compounds may have different chemical structures and properties, leading to variations in their effects and applications.

Comparison with Similar Compounds

  • Bimatoprost

  • Latanoprost

  • Travoprost

  • Tafluprost

Properties

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(1R,3S,4R,5R)-4-(2-hydroxyethyl)-5-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentane-1,3-diol

InChI

InChI=1S/C18H26O4/c19-11-10-16-15(17(21)12-18(16)22)9-8-14(20)7-6-13-4-2-1-3-5-13/h1-5,8-9,14-22H,6-7,10-12H2/b9-8+/t14-,15+,16+,17+,18-/m0/s1

InChI Key

ONAAIUGJUDZNFI-TWUYJFSISA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)CCO)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CCO)O

Origin of Product

United States

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